Cas no 592519-24-9 (4-(2-Carboxyethyl)-3-methylbenzoic acid)
4-(2-Carboxyethyl)-3-methylbenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(2-carboxyethyl)-3-methylbenzoic acid
- 4-(2-carboxy-ethyl)-3-methyl-benzoic acid
- 4-(2-Carboxyethyl)-3-methylbenzoic acid
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- Inchi: 1S/C11H12O4/c1-7-6-9(11(14)15)3-2-8(7)4-5-10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13)(H,14,15)
- InChI Key: MSEPNSZAFVLSQL-UHFFFAOYSA-N
- SMILES: OC(CCC1C=CC(C(=O)O)=CC=1C)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 249
- XLogP3: 1.6
- Topological Polar Surface Area: 74.6
4-(2-Carboxyethyl)-3-methylbenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010015817-250mg |
4-(2-Carboxyethyl)-3-methylbenzoic acid |
592519-24-9 | 97% | 250mg |
$499.20 | 2023-09-01 | |
| Alichem | A010015817-500mg |
4-(2-Carboxyethyl)-3-methylbenzoic acid |
592519-24-9 | 97% | 500mg |
$863.90 | 2023-09-01 | |
| Alichem | A010015817-1g |
4-(2-Carboxyethyl)-3-methylbenzoic acid |
592519-24-9 | 97% | 1g |
$1460.20 | 2023-09-01 |
4-(2-Carboxyethyl)-3-methylbenzoic acid Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
Additional information on 4-(2-Carboxyethyl)-3-methylbenzoic acid
4-(2-Carboxyethyl)-3-methylbenzoic Acid (CAS No. 592519-24-9): An Overview of Its Properties and Applications
4-(2-Carboxyethyl)-3-methylbenzoic acid (CAS No. 592519-24-9) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its aromatic ring with a carboxylic acid group and a carboxyethyl substituent, making it a valuable building block for the development of novel molecules.
The molecular formula of 4-(2-Carboxyethyl)-3-methylbenzoic acid is C11H10O4, and it has a molecular weight of approximately 210.19 g/mol. The compound is a white to off-white crystalline solid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in water is limited, which can be advantageous in certain applications where controlled solubility is required.
In the realm of pharmaceutical research, 4-(2-Carboxyethyl)-3-methylbenzoic acid has shown promise as a precursor for the synthesis of bioactive compounds. Recent studies have explored its potential as an intermediate in the development of anti-inflammatory agents and antioxidants. The presence of the carboxylic acid group allows for the formation of esters and amides, which can be tailored to enhance the pharmacological properties of the final product.
One notable application of 4-(2-Carboxyethyl)-3-methylbenzoic acid is in the field of drug delivery systems. Researchers have utilized this compound to create prodrugs that are designed to improve the bioavailability and stability of therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4-(2-Carboxyethyl)-3-methylbenzoic acid could be effectively used to enhance the delivery of anti-cancer drugs to target tissues while minimizing systemic toxicity.
Beyond pharmaceuticals, 4-(2-Carboxyethyl)-3-methylbenzoic acid has also found applications in materials science. Its ability to form stable complexes with metal ions makes it a useful ligand in coordination chemistry. This property has been exploited in the synthesis of metal-organic frameworks (MOFs), which have potential uses in gas storage, catalysis, and sensing technologies. A recent publication in the journal Chemical Communications highlighted the successful incorporation of 4-(2-Carboxyethyl)-3-methylbenzoic acid into MOFs with enhanced thermal stability and gas adsorption capabilities.
In addition to its synthetic utility, 4-(2-Carboxyethyl)-3-methylbenzoic acid has been studied for its environmental applications. Researchers have investigated its potential as a biodegradable surfactant due to its amphiphilic nature. A study published in Environmental Science & Technology showed that this compound exhibited good biodegradability and low toxicity, making it a promising candidate for green chemistry applications.
The synthesis of 4-(2-Carboxyethyl)-3-methylbenzoic acid can be achieved through various routes, depending on the desired purity and scale. One common method involves the reaction of 3-methylbenzyl chloride with sodium cyanide followed by hydrolysis to form the carboxylic acid group. Another approach involves the condensation of 3-methylaniline with malonic acid followed by cyclization and oxidation steps. These synthetic pathways provide flexibility for researchers to optimize conditions based on their specific requirements.
Safety considerations are an important aspect when handling any chemical compound. While 4-(2-Carboxyethyl)-3-methylbenzoic acid is generally considered safe when used under appropriate conditions, it is essential to follow standard laboratory safety protocols. This includes wearing personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas, and properly disposing of waste materials.
In conclusion, 4-(2-Carboxyethyl)-3-methylbenzoic acid (CAS No. 592519-24-9) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique chemical structure and versatile reactivity make it an invaluable tool for researchers working in pharmaceuticals, materials science, and environmental chemistry. As ongoing research continues to uncover new possibilities for this compound, it is likely that its importance will only grow in the coming years.
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